molecular formula C10H8N4O B12892997 4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide CAS No. 94782-81-7

4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide

Katalognummer: B12892997
CAS-Nummer: 94782-81-7
Molekulargewicht: 200.20 g/mol
InChI-Schlüssel: KGWKZMDPLIMRRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide is a heterocyclic compound that features a fused ring system combining pyrazole and benzimidazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-aminopyrazoles with carboxylic acid derivatives, followed by cyclization to form the fused ring system . The reaction conditions often involve the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the process .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole and benzimidazole rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

  • 2,4-Dimethylpyrazolo[1,5-a]benzimidazole
  • 4H-Pyrrolo[1,2-a]benzimidazole
  • Pyrazolo[1,5-a]pyrimidine

Comparison: 4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide is unique due to its specific fused ring system and the presence of a carboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer better stability, reactivity, or biological activity .

Eigenschaften

CAS-Nummer

94782-81-7

Molekularformel

C10H8N4O

Molekulargewicht

200.20 g/mol

IUPAC-Name

1H-pyrazolo[1,5-a]benzimidazole-2-carboxamide

InChI

InChI=1S/C10H8N4O/c11-10(15)7-5-9-12-6-3-1-2-4-8(6)14(9)13-7/h1-5,13H,(H2,11,15)

InChI-Schlüssel

KGWKZMDPLIMRRO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C3N2NC(=C3)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.